(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Neurokinin receptor pharmacology Chiral separation NK1/NK2 antagonist development

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS 1242267-78-2) is an enantiomerically pure, N,N′-bis-Boc-protected 2-cyanopiperazine derivative with molecular formula C₁₅H₂₅N₃O₄ and molecular weight 311.38 g/mol. It belongs to the class of chiral 1,4-disubstituted piperazine building blocks widely employed in medicinal chemistry for constructing bioactive molecules, particularly neurokinin (NK) receptor antagonists and serotonin receptor modulators.

Molecular Formula C15H25N3O4
Molecular Weight 311.382
CAS No. 1242267-78-2
Cat. No. B577548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
CAS1242267-78-2
Synonyms(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Molecular FormulaC15H25N3O4
Molecular Weight311.382
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
InChIInChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m0/s1
InChIKeyKSXCMLBJAMFZEZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS 1242267-78-2): Chiral Piperazine Building Block for Stereochemically Defined Drug Discovery


(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS 1242267-78-2) is an enantiomerically pure, N,N′-bis-Boc-protected 2-cyanopiperazine derivative with molecular formula C₁₅H₂₅N₃O₄ and molecular weight 311.38 g/mol . It belongs to the class of chiral 1,4-disubstituted piperazine building blocks widely employed in medicinal chemistry for constructing bioactive molecules, particularly neurokinin (NK) receptor antagonists and serotonin receptor modulators . The compound features two tert-butoxycarbonyl (Boc) protecting groups at the N1 and N4 positions and a cyano substituent at the 2-position in the (R)-configuration, providing a versatile, orthogonally protected scaffold for sequential functionalization in multistep syntheses [1].

Why (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate Cannot Be Replaced by the Racemate or (S)-Enantiomer in Stereochemistry-Critical Syntheses


Substituting (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate with its racemic mixture (CAS 924964-23-8) or the (S)-enantiomer (CAS 1242267-80-6) is not pharmacologically or synthetically equivalent. Published chiral separation and receptor binding data demonstrate that the (R)- and (S)-enantiomers of 2-arylpiperazine derivatives derived from this scaffold exhibit divergent, and in some cases opposing, neurokinin (NK) receptor subtype selectivity profiles [1]. Specifically, the (R)-configuration at the 2-position of the piperazine ring has been crystallographically linked to NK₂ receptor activity, while the (S)-configuration associates with NK₁ activity [1]. Additionally, the racemic version (CAS 924964-23-8) lacks any enantiomeric excess specification, introducing stereochemical ambiguity that can compromise reproducibility in receptor binding assays, lead optimization campaigns, and downstream intellectual property protection . Mono-Boc analogs (e.g., CAS 1359658-44-8) further limit synthetic flexibility by offering only one site for selective deprotection, precluding the sequential functionalization strategy enabled by the dual-Boc architecture .

Quantitative Differentiation Evidence for (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate vs. Comparators


Enantiomer-Specific NK Receptor Subtype Selectivity: (R)-Enantiomer Favors NK₂, (S)-Enantiomer Favors NK₁

Chiral chromatographic separation of racemic diacyl-substituted 2-arylpiperazine 11g (synthesized from the 2-cyanopiperazine scaffold) yielded enantiomers 13a (S-configuration) and 13b (R-configuration). Radioligand binding assays against human NK₁ and NK₂ receptors revealed a striking inversion of receptor subtype selectivity: 13a (S) displayed NK₁ Ki = 0.9 nM and NK₂ Ki = 219 nM (243-fold NK₁-selective), while 13b (R) displayed NK₁ Ki = 25 nM and NK₂ Ki = 3.4 nM (7.4-fold NK₂-selective). The racemic 11g showed intermediate values of NK₁ Ki = 1.8 nM and NK₂ Ki = 4.9 nM, masking the enantiomer-specific selectivity [1]. Functional antagonist activity (pA₂) corroborated these binding results: 13b exhibited pA₂(NK₂) = 8.2 vs. pA₂(NK₁) = 6.5 in isolated tissue assays [1].

Neurokinin receptor pharmacology Chiral separation NK1/NK2 antagonist development

X-Ray Crystallographic Confirmation of Absolute (2R) Configuration Linked to NK₂ Pharmacological Activity

X-ray crystallographic analysis of the crystalline di-BOC derivative of the NK₂-active piperazine intermediate (compound 15 in Blythin et al.) provided unambiguous assignment of the 2R absolute configuration as the stereochemistry responsible for NK₂ receptor activity [1]. This di-BOC derivative corresponds structurally to (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, establishing a direct stereochemical link between the building block and downstream pharmacological activity. The crystallographic data placed the 2-cyano substituent in the (R)-orientation within the piperazine ring, with the two Boc groups occupying the N1 and N4 positions [1]. In contrast, the (S)-enantiomer of the same di-BOC scaffold would be required for programs targeting NK₁-selective antagonists, though crystallographic confirmation for the (S)-series was not reported in the same study [1].

Absolute configuration determination X-ray crystallography Stereochemistry-activity relationship

Dual Boc Orthogonal Protection vs. Mono-Boc Analogs: Enabling Sequential N1/N4 Functionalization

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate contains two Boc protecting groups at N1 and N4, compared to the mono-Boc analog (R)-tert-butyl 2-cyanopiperazine-1-carboxylate (CAS 1359658-44-8, MW 211.26) which protects only the N1 position, or the completely unprotected piperazine-2-carbonitrile (CAS 187589-36-2, MW 111.15). The dual-Boc architecture enables sequential deprotection under controlled acidic conditions — selective removal of one Boc group while retaining the second — allowing chemists to introduce different substituents at N1 and N4 in a programmed manner [1]. The mono-Boc analog restricts functionalization to the unprotected N4 site only, while the unprotected scaffold requires non-selective chemistry or additional protection/deprotection steps, increasing step count and reducing overall yield . In the Blythin et al. 2002 synthesis, the di-BOC intermediate was carried through multiple steps with both Boc groups intact, demonstrating the practical stability of this protection strategy [1].

Protecting group strategy Orthogonal functionalization Synthetic efficiency

Enantiomeric Purity Specification: >98% ee vs. Racemic Mixture (0% ee) — Impact on Assay Reproducibility

Commercially available (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS 1242267-78-2) is supplied with enantiomeric excess specifications of >98% ee, verified by chiral HPLC on polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H) or by polarimetry . In contrast, the racemic mixture di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS 924964-23-8) is sold at ≥95% chemical purity with no enantiomeric specification, meaning it contains approximately 50:50 (R)/(S) with effectively 0% ee . A 98% ee specification for the (R)-enantiomer corresponds to an (R):(S) ratio of 99:1, whereas the racemate provides a 50:50 mixture. For downstream applications where the enantiomers display opposing pharmacological profiles (e.g., 243-fold NK₁-selectivity for S vs. 7.4-fold NK₂-selectivity for R), the use of racemic material would introduce approximately 50% contamination with the undesired enantiomer, confounding binding assay interpretation and potentially generating false-negative or false-positive SAR signals [1].

Enantiomeric excess Chiral purity Assay reproducibility

Predicted Physicochemical Properties: Boiling Point and Density Comparison with Structurally Related Chiral Piperazine Building Blocks

The predicted boiling point of (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is 420.9 ± 40.0 °C at 760 mmHg, with a predicted density of 1.1 ± 0.1 g/cm³ and a flash point of 208.3 ± 27.3 °C . These values are virtually identical to those of the (S)-enantiomer (CAS 1242267-80-6) and the racemate (CAS 924964-23-8), as expected for enantiomeric pairs which share identical scalar physical properties . The molecular weight of 311.38 g/mol, hydrogen bond acceptor count of 7, and rotatable bond count of 6 distinguish this compound from smaller mono-Boc (MW 211.26) or unprotected (MW 111.15) analogs, which exhibit correspondingly lower boiling points and different solubility profiles . The high predicted boiling point, while not analytically differentiating between enantiomers, informs distillation and purification strategy during scale-up — the compound is better suited to chromatographic purification or crystallization than fractional distillation .

Physicochemical characterization Process chemistry Purification compatibility

Optimal Research and Industrial Application Scenarios for (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate Based on Quantitative Differentiation Evidence


NK₂-Selective Antagonist Lead Optimization Programs Requiring Defined (R)-Stereochemistry

For medicinal chemistry programs targeting the neurokinin NK₂ receptor (e.g., asthma, inflammatory airway disease, or visceral pain indications), (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate provides the stereochemically defined 2R building block that X-ray crystallography has directly linked to NK₂ pharmacological activity [1]. The quantitative binding data from Blythin et al. 2002 demonstrate that the (R)-configured final compounds achieve NK₂ Ki = 3.4 nM with 7.4-fold selectivity over NK₁, whereas the (S)-enantiomer yields only NK₂ Ki = 219 nM — a 64-fold loss in NK₂ potency [1]. Starting from the enantiopure (R)-building block eliminates the need for late-stage chiral separation of final compounds, which would otherwise require chiral preparative HPLC and incur typical yield losses of 40–50% when resolving racemic mixtures [1].

Sequential N1/N4 Differential Functionalization for Structure-Activity Relationship (SAR) Exploration

The dual-Boc architecture of (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate supports multistep synthetic sequences where both nitrogen atoms remain protected until differential functionalization is desired [1]. As demonstrated in the Blythin et al. synthesis, the di-BOC intermediate was carried through acylation, chiral separation, and further derivatization steps with both Boc groups intact, enabling late-stage diversification [1]. This capability is not available with mono-Boc analogs (CAS 1359658-44-8) which have one unprotected nitrogen that would compete in acylation or alkylation reactions, nor with the unprotected piperazine-2-carbonitrile which would require additional protection/deprotection cycles, adding at least two synthetic steps to any sequence requiring differential N-substitution .

Serotonin Receptor Antagonist Development Leveraging Chiral Piperazine Cores

The 2-cyanopiperazine-1,4-dicarboxylate scaffold has been identified as a key intermediate for synthesizing serotonin (5-HT) receptor antagonists targeting psychiatric disorders [1]. The piperazine ring provides essential hydrogen bonding interactions with serotonin receptor subtypes, while the chiral 2-cyano substituent introduces stereochemical diversity that can be exploited for subtype selectivity [1]. The (R)-enantiomer (CAS 1242267-78-2) specifically has been implicated in serotonin reuptake inhibitor and 5-HT₁A agonist programs, as documented in the patent literature covering substituted piperazine compounds for CNS indications . Using the enantiopure building block at the outset of synthesis ensures that stereochemical integrity is maintained throughout the synthetic sequence, avoiding the confounding effects of racemic intermediates on pharmacological assay interpretation [1].

Quality-Controlled Building Block Procurement for GMP-Oriented Medicinal Chemistry and Process Development

For organizations transitioning lead compounds from discovery into preclinical development, (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is available from ISO-certified suppliers (e.g., MolCore) with documented purity specifications of ≥98% and enantiomeric excess verification by chiral HPLC [1]. This level of quality documentation is critical for maintaining batch-to-batch reproducibility in pharmacological assays and for generating data packages suitable for IND/IMPD regulatory submissions. In contrast, the racemic version (CAS 924964-23-8) is typically supplied at ≥95% chemical purity without any enantiomeric specification , making it unsuitable for development-stage programs where stereochemical identity must be rigorously controlled and documented .

Quote Request

Request a Quote for (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.